This compound falls under the category of dibenzoxazepine derivatives, which are known for their biological activity and potential therapeutic applications. It is cataloged under the CAS number 922083-04-3 and can be sourced from various chemical suppliers for research purposes .
The synthesis of 2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves several key steps:
This synthetic route highlights the importance of catalysis in achieving the desired stereochemistry and functionalization of the compound.
The molecular structure of 2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be described in detail:
The InChI key for this compound is WKUOMMPZBYMDEI-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O .
The primary chemical reactions involving this compound include:
These reactions are critical for developing new pharmaceuticals based on this scaffold.
The mechanism of action for compounds like 2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide often involves:
These mechanisms underline the potential therapeutic applications in cancer treatment and other diseases.
The physical and chemical properties of 2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide include:
The melting point, boiling point, and specific heat capacity are not explicitly detailed in the sources but can be determined through experimental methods or computational chemistry simulations.
This compound has several potential applications in scientific research:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2